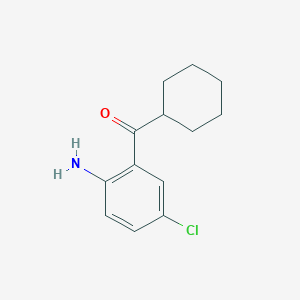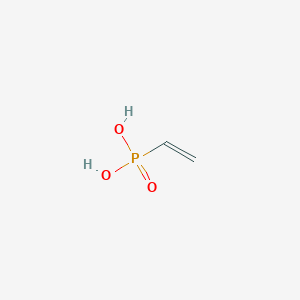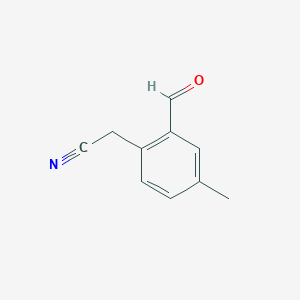
(2-Formyl-4-methylphenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Formyl-4-methylphenyl)acetonitrile, also known as FMN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of phenylacetonitrile and has a unique structure that makes it useful for a variety of purposes. In
Wissenschaftliche Forschungsanwendungen
(2-Formyl-4-methylphenyl)acetonitrile has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. (2-Formyl-4-methylphenyl)acetonitrile has also been studied for its potential use as a fluorescent probe in biological imaging studies.
Wirkmechanismus
The mechanism of action of (2-Formyl-4-methylphenyl)acetonitrile is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. (2-Formyl-4-methylphenyl)acetonitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. (2-Formyl-4-methylphenyl)acetonitrile has also been shown to modulate the activity of the nuclear factor-kappaB (NF-kappaB) signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemische Und Physiologische Effekte
(2-Formyl-4-methylphenyl)acetonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. (2-Formyl-4-methylphenyl)acetonitrile has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, (2-Formyl-4-methylphenyl)acetonitrile has been shown to have antimicrobial properties, which may make it useful for the treatment of bacterial and fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Formyl-4-methylphenyl)acetonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from commercial sources. (2-Formyl-4-methylphenyl)acetonitrile is also stable under a variety of conditions and can be stored for long periods of time without degradation. However, (2-Formyl-4-methylphenyl)acetonitrile also has some limitations for lab experiments. It is relatively insoluble in water, which may limit its use in certain experiments. Additionally, (2-Formyl-4-methylphenyl)acetonitrile has a relatively low fluorescence quantum yield, which may limit its use as a fluorescent probe in biological imaging studies.
Zukünftige Richtungen
There are several future directions for further research on (2-Formyl-4-methylphenyl)acetonitrile. One area of interest is the development of more efficient synthesis methods for (2-Formyl-4-methylphenyl)acetonitrile. Another area of interest is the exploration of (2-Formyl-4-methylphenyl)acetonitrile's potential as a therapeutic agent for the treatment of inflammatory and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of (2-Formyl-4-methylphenyl)acetonitrile and to explore its potential as a fluorescent probe in biological imaging studies.
Synthesemethoden
(2-Formyl-4-methylphenyl)acetonitrile can be synthesized through a multi-step process that involves the reaction of 2-formyl-4-methylphenol with acetonitrile. The first step involves the reaction of 2-formyl-4-methylphenol with thionyl chloride to form the corresponding chloride derivative. This derivative is then reacted with sodium cyanide to form the nitrile derivative, which is then hydrolyzed to form (2-Formyl-4-methylphenyl)acetonitrile.
Eigenschaften
CAS-Nummer |
136263-00-8 |
|---|---|
Produktname |
(2-Formyl-4-methylphenyl)acetonitrile |
Molekularformel |
C10H9NO |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
2-(2-formyl-4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C10H9NO/c1-8-2-3-9(4-5-11)10(6-8)7-12/h2-3,6-7H,4H2,1H3 |
InChI-Schlüssel |
IWPPJZFOQARCDS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CC#N)C=O |
Kanonische SMILES |
CC1=CC(=C(C=C1)CC#N)C=O |
Synonyme |
Benzeneacetonitrile, 2-formyl-4-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



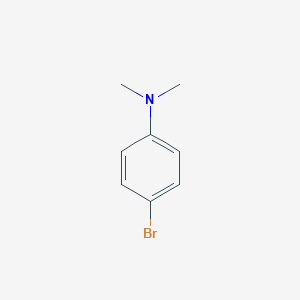
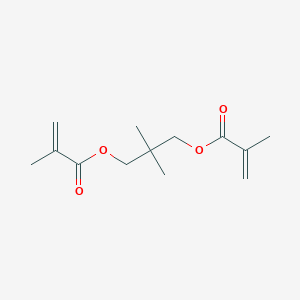
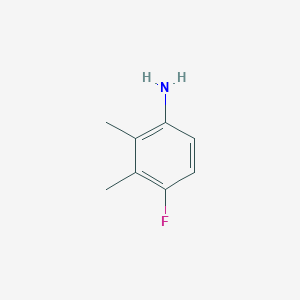
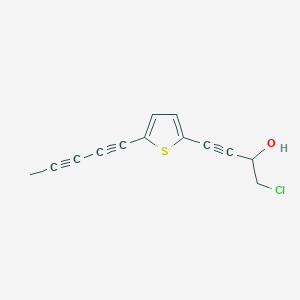
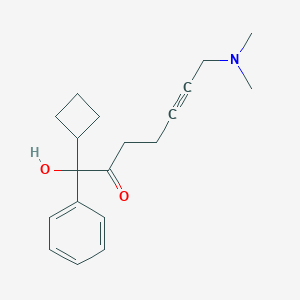
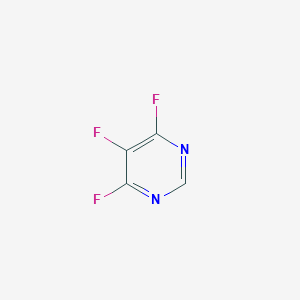
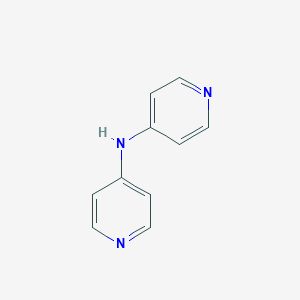

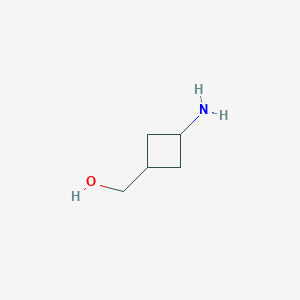
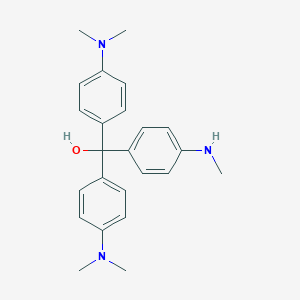
![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)
